
Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their diverse chemical properties and applications in pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2-bromo-3-(4-fluorophenyl)thiophene, which can be synthesized via a Suzuki coupling reaction.
Introduction of the Carboxylate Group: The thiophene derivative is then subjected to a carboxylation reaction using ethyl chloroformate to introduce the ethyl ester group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like triethylamine (TEA)
Major Products:
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Corresponding alcohols
Substitution: Derivatives with different substituents replacing the chlorine atom
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new thiophene-based compounds.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for conditions where thiophene derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific electronic or optical properties due to the unique characteristics of the thiophene ring.
作用机制
The exact mechanism of action for Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloroacetamido and fluorophenyl groups can enhance binding affinity and specificity to these targets, potentially leading to therapeutic effects.
相似化合物的比较
- Ethyl 3-(2-bromoacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate
- Ethyl 3-(2-chloroacetamido)-5-(4-chlorophenyl)thiophene-2-carboxylate
- Ethyl 3-(2-chloroacetamido)-5-(4-methylphenyl)thiophene-2-carboxylate
Comparison: Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate is unique due to the presence of both the chloroacetamido and fluorophenyl groups. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For instance, the fluorine atom can enhance metabolic stability and bioavailability, making this compound potentially more effective in pharmaceutical applications compared to its analogs.
属性
IUPAC Name |
ethyl 3-[(2-chloroacetyl)amino]-5-(4-fluorophenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3S/c1-2-21-15(20)14-11(18-13(19)8-16)7-12(22-14)9-3-5-10(17)6-4-9/h3-7H,2,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDJSNGVSMSEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3-dimethyl-6-{4-[(pyridin-4-ylthio)acetyl]piperazin-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
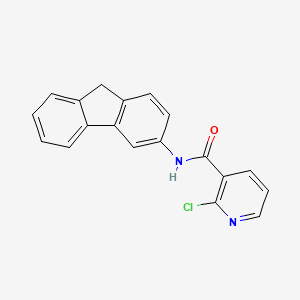

![3-(2H-1,3-benzodioxol-5-yl)-1-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2571768.png)
![4-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-6-ethylpyrimidine](/img/structure/B2571770.png)
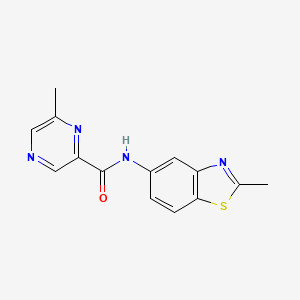
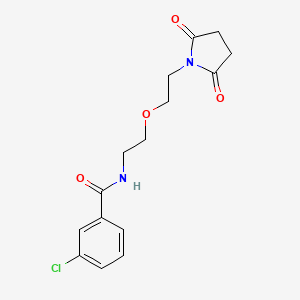
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide](/img/structure/B2571775.png)
![1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2571776.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2571779.png)
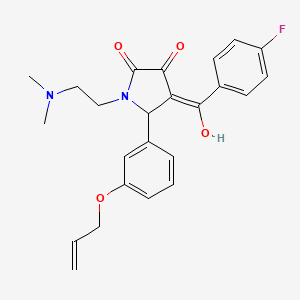
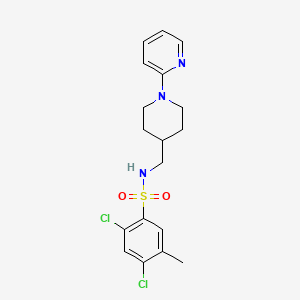

![N-[3-hydroxy-3-(oxan-4-yl)propyl]naphthalene-2-carboxamide](/img/structure/B2571783.png)
